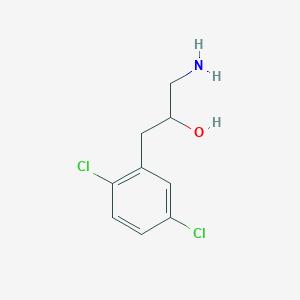

1-Amino-3-(2,5-dichlorophenyl)propan-2-ol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H11Cl2NO |

|---|---|

Molecular Weight |

220.09 g/mol |

IUPAC Name |

1-amino-3-(2,5-dichlorophenyl)propan-2-ol |

InChI |

InChI=1S/C9H11Cl2NO/c10-7-1-2-9(11)6(3-7)4-8(13)5-12/h1-3,8,13H,4-5,12H2 |

InChI Key |

SAXDWNQLLIAHNZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1Cl)CC(CN)O)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways for 1 Amino 3 2,5 Dichlorophenyl Propan 2 Ol and Its Analogs

Classical Organic Synthesis Routes for 1-Amino-3-(2,5-dichlorophenyl)propan-2-ol Scaffold

Classical synthetic routes to the this compound scaffold generally involve the sequential formation of the carbon-carbon backbone followed by the introduction of the amino and hydroxyl functionalities.

Strategies for Carbon-Carbon Bond Formation

The core propan-2-ol structure can be assembled through various carbon-carbon bond-forming reactions. One common approach involves an aldol-type condensation. For instance, the reaction between 2,5-dichloroacetophenone and a suitable one-carbon electrophile, such as formaldehyde (B43269) or its synthetic equivalent, can establish the basic carbon framework. Subsequent modifications would then be necessary to introduce the amino group.

Another strategy involves the use of organometallic reagents. For example, a Grignard reagent derived from 2,5-dichlorobromobenzene could react with a suitable three-carbon electrophilic synthon already containing protected amino and hydroxyl or precursor functionalities.

A versatile approach could also involve the Henry reaction (nitroaldol reaction). The condensation of 2,5-dichlorobenzaldehyde (B1346813) with nitroethane would yield a nitro alcohol intermediate. This intermediate is a valuable precursor as the nitro group can be subsequently reduced to the desired amine.

| Reaction Type | Starting Materials | Key Intermediate |

| Aldol-type Condensation | 2,5-dichloroacetophenone, Formaldehyde | α,β-unsaturated ketone |

| Grignard Reaction | 2,5-dichlorobromobenzene, 3-carbon electrophile | Substituted propanol (B110389) derivative |

| Henry Reaction | 2,5-dichlorobenzaldehyde, Nitroethane | 1-(2,5-dichlorophenyl)-2-nitropropan-1-ol |

Amination and Hydroxylation Techniques

Once the carbon skeleton is in place, the introduction of the amino and hydroxyl groups is a critical step. If the synthesis starts from a ketone precursor, such as one derived from an aldol (B89426) condensation, reductive amination is a direct method to install the amine. This typically involves the reaction of the ketone with an amine source, like ammonia (B1221849) or a protected amine, in the presence of a reducing agent such as sodium borohydride.

For syntheses proceeding through an alkene intermediate, methods like aminohydroxylation can simultaneously introduce both the amino and hydroxyl groups across the double bond. Alternatively, an epoxide can be formed first, followed by a nucleophilic ring-opening with an amine source. For example, an epoxide derived from 3-(2,5-dichlorophenyl)prop-1-ene can be opened with ammonia or a protected amine to yield the desired amino alcohol.

The reduction of a nitro group, as in the intermediate from a Henry reaction, is a common and efficient way to introduce the primary amine. Various reducing agents, including catalytic hydrogenation (e.g., H₂/Pd-C) or metal-based reductions (e.g., Zn/HCl), can be employed for this transformation.

Asymmetric Synthesis Approaches to Enantiopure this compound

Achieving enantiopure this compound is crucial for many of its potential applications. This requires the use of asymmetric synthesis strategies.

Chiral Catalyst-Mediated Reactions

Chiral catalysts can be employed to control the stereochemical outcome of key bond-forming reactions. For example, an asymmetric aldol reaction using a chiral catalyst could set the stereochemistry of the hydroxyl group. Similarly, asymmetric hydrogenation of a suitable enamine or imine precursor using a chiral metal catalyst (e.g., with a BINAP or DuPhos ligand) can lead to the enantioselective formation of the amine stereocenter.

The Sharpless asymmetric aminohydroxylation is a powerful method for the direct conversion of an alkene to a chiral amino alcohol. Using a chiral ligand, this reaction can provide high enantioselectivity.

| Asymmetric Reaction | Key Reagent/Catalyst | Stereochemical Outcome |

| Asymmetric Aldol Reaction | Chiral Lewis acid or organocatalyst | Enantioselective formation of β-hydroxy ketone |

| Asymmetric Hydrogenation | Chiral metal catalyst (e.g., Rh-BINAP) | Enantioselective reduction of imine/enamine |

| Asymmetric Aminohydroxylation | Chiral ligand (e.g., DHQ₂-PHAL) | Enantioselective formation of amino alcohol |

Chiral Auxiliary-Based Synthetic Strategies

A chiral auxiliary is a stereogenic group that is temporarily incorporated into the starting material to direct the stereochemical course of a reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed. For the synthesis of this compound, a chiral auxiliary, such as a chiral oxazolidinone, could be attached to a carboxylic acid precursor. wikipedia.org Subsequent diastereoselective reactions, like an aldol addition, would be controlled by the stereochemistry of the auxiliary.

Another approach involves the use of chiral sulfinimines. The condensation of a ketone with a chiral sulfinamide (e.g., Ellman's auxiliary) forms a chiral N-sulfinyl imine. Diastereoselective reduction of this imine can establish the stereochemistry of the amino group. nih.gov

Diastereoselective Synthesis Methods

Diastereoselective methods are often employed when a molecule already contains a stereocenter, and this existing chirality is used to influence the formation of a new stereocenter. For example, if a chiral starting material is used, such as an enantiopure epoxide, the ring-opening reaction with an amine will proceed in a diastereoselective manner.

Furthermore, the reduction of a β-hydroxy ketone, where the hydroxyl group's stereochemistry is already set, can be performed diastereoselectively to control the stereochemistry of the newly formed hydroxyl group in the final amino alcohol. The choice of reducing agent can influence whether the syn or anti diastereomer is preferentially formed. nih.gov

Chemoenzymatic and Biocatalytic Transformations

The use of enzymes and whole-cell microbial systems in organic synthesis offers significant advantages, including high stereoselectivity and mild reaction conditions. These biocatalytic approaches are particularly valuable for producing chiral compounds like this compound.

Enzymes are highly specific catalysts that can facilitate a wide range of chemical transformations. For the synthesis of chiral amino alcohols, ketoreductases (KREDs) and amine dehydrogenases (AmDHs) are of particular importance. nih.govdntb.gov.ua

Ketoreductases catalyze the asymmetric reduction of prochiral ketones to their corresponding chiral alcohols, a key step in establishing the stereochemistry of the hydroxyl group. researchgate.net For instance, a ketoreductase from Scheffersomyces stipitis has been shown to effectively catalyze the asymmetric hydrogenation of various aromatic ketones, achieving excellent enantioselectivity (99.9% ee) for substrates like 2-chloro-1-(2,4-dichlorophenyl)ethanone. researchgate.net This demonstrates the potential of KREDs to synthesize chiral chlorophenyl ethanol (B145695) intermediates, which are structural precursors to the target amino alcohol.

Engineered Amine Dehydrogenases (AmDHs) offer a direct route to chiral amino alcohols from α-hydroxy ketones via asymmetric reductive amination. nih.govfrontiersin.org This one-step synthesis uses ammonia as the amino donor, representing a highly efficient and atom-economical approach. nih.govfrontiersin.org Through protein engineering techniques such as directed evolution, the activity and stability of AmDHs can be significantly improved. For example, an engineered AmDH derived from a leucine (B10760876) dehydrogenase from Sporosarcina psychrophila was optimized to enhance its catalytic efficiency for the synthesis of a chiral amino alcohol, achieving high conversion rates (91-99%) and excellent enantioselectivity (>99% ee) on a preparative scale. nih.gov

Table 1: Examples of Enzyme-Catalyzed Reactions for Chiral Alcohol and Amino Alcohol Synthesis

| Enzyme Type | Substrate Example | Product Example | Key Findings |

|---|---|---|---|

| Ketoreductase (KRED) | 2-chloro-1-(2,4-dichlorophenyl)ethanone | (R)-2-chloro-1-(2,4-dichlorophenyl)ethanol | High stereoselectivity (99.9% ee) and specific activity (65 U mg⁻¹). researchgate.net |

This table is interactive. Click on the headers to sort the data.

Whole-cell biotransformations utilize the metabolic pathways of microorganisms to perform complex chemical conversions. For halogenated compounds similar to this compound, microbes have demonstrated the ability to carry out specific and enantioselective reactions.

A notable example is the microbial transformation of prochiral 1,3-dichloro-2-propanol (B29581) (DCP). scispace.com Certain bacterial strains, such as those from the genus Corynebacterium, can convert DCP into optically active 3-chloro-1,2-propanediol (B139630) (MCP). scispace.com The proposed pathway involves two key enzymatic steps:

Dehalogenation: An enzyme, likely a halohydrin dehalogenase, catalyzes the intramolecular cyclization of DCP to form epichlorohydrin. scispace.comnih.gov

Hydrolysis: An epoxide hydrolase then opens the epoxide ring of epichlorohydrin, adding a water molecule to form the final diol product, MCP. scispace.com

This microbial pathway highlights a potential route for modifying the dichlorophenylpropanol backbone, where enzymes within a whole-cell system can perform sequential reactions to introduce new functional groups with stereocontrol. scispace.com The efficiency of such processes can sometimes be limited by product inhibition, but this can be overcome using techniques like in situ product removal (ISPR), which has been shown to significantly increase product yield and volumetric productivity. nih.gov

Exploration of Novel Catalytic Systems for Derivatization

To explore the chemical space around this compound and generate analogs, novel catalytic systems are essential. Transition metal catalysis and organocatalysis provide powerful tools for derivatizing the core structure.

Transition metal-catalyzed cross-coupling reactions are indispensable for forming carbon-carbon and carbon-heteroatom bonds. eie.grthermofisher.com These reactions allow for the modification of the dichlorophenyl ring or the functional handles (amino and hydroxyl groups) of the target molecule.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction could be used to couple various amines with the aryl chloride positions on the dichlorophenyl ring, although this may require forcing conditions. Alternatively, it can be used for the N-arylation of the primary amino group in the parent molecule to create diarylamine structures. ustc.edu.cnresearchgate.net

Suzuki-Miyaura Coupling: This reaction enables the formation of C-C bonds by coupling the aryl chloride moieties with organoboron reagents. umb.edu This would allow for the introduction of a wide range of alkyl, alkenyl, or aryl substituents onto the dichlorophenyl ring, creating a library of analogs.

Heck Reaction: The Heck reaction could be employed to couple the aryl chlorides with alkenes, introducing vinyl groups onto the aromatic ring. ustc.edu.cn

Copper-Catalyzed Reactions: Copper-based catalysts are effective for O- and N-arylation. nih.gov For instance, the hydroxyl or amino group of the propanolamine (B44665) chain could be selectively arylated using specific copper-ligand systems. researchgate.netnih.gov

Table 2: Potential Application of Transition Metal-Catalyzed Reactions for Derivatization

| Reaction Name | Metal Catalyst | Bond Formed | Potential Application on this compound |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Palladium | C-C | Functionalization of the dichlorophenyl ring by adding alkyl/aryl groups. umb.edu |

| Buchwald-Hartwig Amination | Palladium | C-N | N-arylation of the primary amine or substitution of ring chlorines. ustc.edu.cnresearchgate.net |

| Heck Reaction | Palladium | C-C (alkenyl) | Introduction of vinyl groups onto the dichlorophenyl ring. ustc.edu.cn |

This table is interactive. Click on the headers to sort the data.

These catalytic methods offer a modular approach to synthesizing a diverse range of derivatives for structure-activity relationship studies. rsc.org

Organocatalysis utilizes small organic molecules to catalyze chemical reactions, avoiding the use of potentially toxic or expensive metals. mdpi.com This field has provided novel strategies for asymmetric synthesis, which is critical for producing enantiomerically pure amino alcohols.

Chiral bifunctional organocatalysts, such as those derived from amino acids or benzimidazoles, can activate both the nucleophile and the electrophile through non-covalent interactions like hydrogen bonding. mdpi.commdpi.com This dual activation enables high levels of stereocontrol in reactions such as aldol and Michael additions, which are fundamental C-C bond-forming reactions. mdpi.com For instance, amino acid amide derivatives have been shown to catalyze the Michael addition of nucleophiles to electrophiles, and their corresponding salts can catalyze aldol reactions to form syn-aldol products with moderate to good enantioselectivity. mdpi.com

Furthermore, photocatalytic methods using a combination of an organophotoredox catalyst and a hydrogen-atom transfer (HAT) catalyst can enable the direct C-H aminoalkylation of alcohols to form 1,2-aminoalcohols. nih.gov Such an approach represents a highly atom- and step-economical pathway to synthesize complex amino alcohol structures. nih.gov

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of fine chemicals and pharmaceuticals is increasingly being guided by these principles.

Biocatalysis and Catalysis: The use of enzymes and whole-cell systems (Section 2.3) aligns perfectly with green chemistry. nih.gov These reactions are typically performed in aqueous media under mild conditions, reducing the need for harsh solvents and high temperatures. Similarly, transition metal and organocatalysts (Section 2.4) are used in small quantities and increase reaction efficiency, which improves atom economy and reduces waste. rsc.org

Atom Economy: Synthetic routes that maximize the incorporation of all starting materials into the final product are preferred. Chemoenzymatic methods, such as the direct reductive amination of hydroxy ketones to amino alcohols, are highly atom-economical as they form the desired product in a single, efficient step. nih.govfrontiersin.org

Reduction of Protecting Groups: Many traditional syntheses require the use of protecting groups for sensitive functionalities, adding steps and generating waste. researchgate.net Developing chemoselective catalytic systems that can differentiate between functional groups, such as the selective N- or O-arylation of aminophenols, can eliminate the need for protection-deprotection sequences. researchgate.netnih.gov

Alternative Energy Sources: Novel technologies like electrocatalysis offer greener alternatives to traditional synthetic methods. Electrocatalytic decarboxylative transformations, for example, can be used to create amino alcohols in a modular and scalable fashion, as demonstrated by a 72-gram-scale flow reaction. nih.gov This approach can reduce reliance on chemical oxidants and reductants.

By integrating these principles, the synthesis of this compound and its analogs can be made more efficient, cost-effective, and environmentally sustainable.

Solvent-Free and Aqueous Media Syntheses

The development of synthetic routes that minimize or eliminate the use of volatile organic solvents is a cornerstone of green chemistry. For the synthesis of 1-amino-3-arylpropan-2-ol derivatives, including the 2,5-dichlorophenyl analog, methodologies that employ solvent-free conditions or water as the reaction medium are highly desirable.

One common and versatile approach to β-amino alcohols is the ring-opening of epoxides with amines. This reaction can be conducted under solvent-free conditions, often facilitated by a catalyst to enhance reactivity and selectivity. For instance, the use of solid acid catalysts or metal salts has been shown to promote the aminolysis of epoxides without the need for a solvent. While specific examples for 2-(2,5-dichlorobenzyl)oxirane are not extensively detailed in the literature, analogous reactions with other aryl-substituted epoxides suggest the feasibility of this approach. The reaction of an amine with the corresponding epoxide under neat conditions, potentially with microwave irradiation to accelerate the reaction, represents a viable solvent-free pathway.

A notable example of a solvent-free synthesis of β-amino alcohols involves the use of zinc(II) perchlorate (B79767) hexahydrate as a catalyst for the opening of epoxide rings by amines. This method has been demonstrated to be highly efficient, affording the desired products in high yields with excellent chemo-, regio-, and stereoselectivity. nih.gov The reaction proceeds by the nucleophilic attack of the amine on the epoxide, with the catalyst activating the epoxide ring. For an unsymmetrical epoxide like 2-(2,5-dichlorobenzyl)oxirane, the regioselectivity of the amine attack would be a critical factor, with the attack preferentially occurring at the less sterically hindered carbon atom.

Aqueous media also present an attractive alternative for the synthesis of amino alcohols. The use of water as a solvent is not only environmentally friendly but can also influence the reactivity and selectivity of chemical transformations. While the solubility of hydrophobic starting materials like 2,5-dichlorophenyl derivatives in water can be a challenge, the use of co-solvents or phase-transfer catalysts can often overcome this limitation. A patent for the preparation of a related compound, (S)-3-amino-3-(4-chlorophenyl)propan-1-ol, describes a process using a mixture of water and one or more organic solvents, highlighting the utility of aqueous systems in the synthesis of similar structures. google.com

Atom Economy and Reaction Efficiency

The principles of atom economy and reaction efficiency are crucial in assessing the "greenness" of a synthetic route. primescholars.comjocpr.com Atom economy, a concept developed by Barry Trost, measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the final desired product. primescholars.com Addition reactions, for example, are considered highly atom-economical as they, in theory, incorporate all atoms of the reactants into the product.

The synthesis of this compound via the ring-opening of 2-(2,5-dichlorobenzyl)oxirane with ammonia is an example of a potentially atom-economical process. In this reaction, all the atoms of both reactants are incorporated into the final product, leading to a theoretical atom economy of 100%.

Table 1: Theoretical Atom Economy for the Synthesis of this compound via Epoxide Ring-Opening

| Reactant 1 | Reactant 2 | Product | % Atom Economy |

| 2-(2,5-Dichlorobenzyl)oxirane | Ammonia | This compound | 100% |

Reaction efficiency, on the other hand, is a broader concept that encompasses not only the atom economy but also the chemical yield, reaction time, and the energy required for the process. A high-yielding reaction that proceeds quickly under mild conditions would be considered highly efficient.

Biocatalysis offers another avenue for improving the efficiency and environmental profile of chemical syntheses. The use of enzymes, such as lipases, to catalyze the ring-opening of epoxides with amines has been explored. mdpi.com These enzymatic reactions can proceed under mild conditions and often exhibit high selectivity, leading to high-purity products and reducing the need for extensive purification steps. A continuous-flow biocatalysis system for the synthesis of β-amino alcohols has been developed, demonstrating the potential for scalable and efficient production. mdpi.com The application of such biocatalytic methods to the synthesis of this compound could offer a highly efficient and sustainable route. For instance, the enantioselective reduction of a corresponding keto-intermediate using a ketoreductase could provide access to specific stereoisomers of the target molecule with high efficiency and enantiomeric excess. researchgate.net

Chemical Reactivity and Derivatization Studies of 1 Amino 3 2,5 Dichlorophenyl Propan 2 Ol

Functional Group Transformations of the Amino Moiety

The primary amino group in 1-amino-3-(2,5-dichlorophenyl)propan-2-ol serves as a versatile handle for a wide array of chemical modifications. Its nucleophilic character allows for the formation of various new bonds, leading to a diverse range of derivatives.

Acylation and Alkylation Reactions

The amino group readily undergoes acylation with acylating agents such as acid chlorides and anhydrides to form the corresponding amides. Similarly, alkylation reactions with alkyl halides or other alkylating agents can introduce one or two alkyl groups on the nitrogen atom, yielding secondary or tertiary amines, respectively. The specific conditions for these reactions, including the choice of base and solvent, can be tailored to control the extent of substitution.

Table 1: Examples of Acylation and Alkylation Reactions

| Reactant | Reagent | Product |

| This compound | Acetyl chloride | N-(3-(2,5-dichlorophenyl)-2-hydroxypropyl)acetamide |

| This compound | Methyl iodide | 3-(2,5-dichlorophenyl)-1-(methylamino)propan-2-ol |

This table is generated based on established chemical principles of amino group reactivity, as specific experimental data for this compound was not available in the provided search results.

Formation of Nitrogen-Containing Heterocycles

The bifunctional nature of this compound, possessing both an amino and a hydroxyl group, makes it a valuable precursor for the synthesis of nitrogen-containing heterocyclic systems. Depending on the reaction partner, various ring structures can be accessed. For instance, reaction with aldehydes or ketones can lead to the formation of oxazolidine (B1195125) rings through an initial imine formation followed by intramolecular cyclization of the hydroxyl group onto the iminium ion.

Reductive Amination Strategies

While the primary amino group of this compound can itself be a product of reductive amination from a corresponding ketone, it can also participate in further reductive amination reactions. For example, reaction with a carbonyl compound in the presence of a reducing agent can lead to the formation of a new secondary amine, effectively coupling the amino alcohol to another molecule.

Reactions Involving the Secondary Hydroxyl Group

The secondary hydroxyl group on the central carbon of the propyl chain offers another site for chemical modification, allowing for the synthesis of a different set of derivatives.

Esterification and Etherification Reactions

The hydroxyl group can be esterified using carboxylic acids or their derivatives, typically in the presence of an acid catalyst or a coupling agent, to yield the corresponding esters. Etherification can be achieved by reacting the alcohol with an alkyl halide under basic conditions (Williamson ether synthesis) or with other alcohols under acidic conditions.

Table 2: Examples of Esterification and Etherification Reactions

| Reactant | Reagent | Product |

| This compound | Benzoic acid | 1-amino-3-(2,5-dichlorophenyl)propan-2-yl benzoate |

| This compound | Sodium hydride, Benzyl bromide | 1-amino-2-(benzyloxy)-3-(2,5-dichlorophenyl)propane |

This table is generated based on established chemical principles of hydroxyl group reactivity, as specific experimental data for this compound was not available in the provided search results.

Oxidation and Reduction Pathways

Oxidation of the secondary hydroxyl group can furnish the corresponding ketone, 1-amino-3-(2,5-dichlorophenyl)propan-2-one. A variety of oxidizing agents can be employed for this transformation, with the choice depending on the desired selectivity and the presence of the sensitive amino group, which might require protection. Conversely, while the hydroxyl group is already in a reduced state, the term "reduction" in this context could refer to the deoxygenation of the alcohol to the corresponding alkane, although this is a less common transformation.

Nucleophilic Substitution Reactions

The primary amino group and the secondary hydroxyl group of this compound are both potential nucleophiles. Their reactivity in nucleophilic substitution reactions allows for the introduction of a wide array of functional groups.

The amino group can readily react with alkyl halides, acyl chlorides, and other electrophiles to form secondary or tertiary amines, amides, sulfonamides, and other derivatives. The hydroxyl group can be targeted for O-alkylation or O-acylation to produce ethers and esters, respectively. The relative reactivity of the amino and hydroxyl groups can often be controlled by the choice of reaction conditions, such as pH and the use of protecting groups. For instance, the more nucleophilic amino group can be selectively acylated under basic conditions, while the hydroxyl group might require stronger conditions or prior deprotonation to react efficiently.

| Reactant Class | Resulting Functional Group | Reaction Conditions |

| Alkyl Halide (R-X) | Secondary/Tertiary Amine | Base (e.g., K₂CO₃), Solvent (e.g., CH₃CN) |

| Acyl Chloride (RCOCl) | Amide | Base (e.g., Pyridine), Solvent (e.g., CH₂Cl₂) |

| Sulfonyl Chloride (RSO₂Cl) | Sulfonamide | Base (e.g., Et₃N), Solvent (e.g., CH₂Cl₂) |

| Alkyl Halide (R-X) | Ether | Strong Base (e.g., NaH), Solvent (e.g., THF) |

| Acyl Chloride (RCOCl) | Ester | Base (e.g., Pyridine), Solvent (e.g., CH₂Cl₂) |

Aromatic Ring Functionalization and Electrophilic/Nucleophilic Substitution

The 2,5-dichlorophenyl ring of the molecule is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the two chlorine atoms. However, under forcing conditions, further functionalization may be possible. The directing effects of the existing chlorine atoms and the propyl-amino-alcohol substituent would influence the position of any incoming electrophile. Conversely, the presence of the chlorine atoms makes the aromatic ring susceptible to nucleophilic aromatic substitution, where a strong nucleophile can displace one of the chlorine atoms.

Further halogenation or nitration of the dichlorophenyl ring would require harsh reaction conditions due to its deactivated nature. For halogenation, a strong Lewis acid catalyst would likely be necessary. The position of substitution would be directed by the existing substituents. Nitration, typically carried out with a mixture of nitric acid and sulfuric acid, would also face the challenge of the deactivated ring and the potential for oxidation of the amino and hydroxyl groups. Selective protection of these functional groups would be a prerequisite for successful nitration of the aromatic ring.

The chlorine atoms on the aromatic ring serve as handles for transition metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Heck reactions. These reactions are powerful tools for forming new carbon-carbon or carbon-heteroatom bonds. For a Suzuki coupling, this compound (after suitable protection of the amino and hydroxyl groups) could be reacted with an organoboron compound in the presence of a palladium catalyst and a base to form a biaryl structure. Similarly, in a Heck reaction, the protected molecule could be coupled with an alkene. The relative reactivity of the two chlorine atoms in these coupling reactions might differ, potentially allowing for selective mono- or di-substitution.

| Coupling Reaction | Reactant | Catalyst/Reagents | Bond Formed |

| Suzuki Coupling | Arylboronic acid | Pd catalyst, Base | C-C (Aryl-Aryl) |

| Stille Coupling | Organostannane | Pd catalyst | C-C (Aryl-Aryl/Vinyl) |

| Heck Coupling | Alkene | Pd catalyst, Base | C-C (Aryl-Vinyl) |

| Buchwald-Hartwig | Amine | Pd catalyst, Base | C-N (Aryl-Amine) |

Stereoselective Reactions at the Chiral Centers

This compound possesses two chiral centers, at the carbon bearing the hydroxyl group (C2) and the carbon bearing the amino group (if considering related structures where the amino group is on the chain). This stereochemistry is a critical aspect of its chemical and biological properties.

Reactions at the chiral centers can proceed with either retention or inversion of configuration. For example, a nucleophilic substitution at the carbon bearing the hydroxyl group (after converting it to a good leaving group like a tosylate) would typically proceed with inversion of configuration via an Sₙ2 mechanism. The outcome of such reactions is highly dependent on the reaction mechanism and the nature of the reagents used. Studying these transformations is essential for the synthesis of specific stereoisomers.

As this compound is a chiral molecule, it can be synthesized as a racemic mixture. Kinetic resolution is a common strategy to separate the enantiomers. This can be achieved, for example, by using an enzyme, such as a lipase, to selectively acylate one of the enantiomers, allowing for the separation of the acylated product from the unreacted enantiomer.

Dynamic kinetic resolution (DKR) is an even more powerful technique where the unreactive enantiomer is continuously racemized in situ, allowing for a theoretical yield of 100% of the desired enantiomer. For this compound, a DKR process could involve the enzymatic acylation of one enantiomer coupled with a metal-catalyzed racemization of the remaining alcohol.

| Resolution Method | Description | Key Reagents |

| Kinetic Resolution | Selective reaction of one enantiomer, allowing for separation. | Chiral catalyst or enzyme (e.g., lipase) |

| Dynamic Kinetic Resolution | Kinetic resolution combined with in situ racemization of the slower-reacting enantiomer. | Enzyme (e.g., lipase) + Racemization catalyst (e.g., Ru complex) |

Synthesis of Structurally Diverse Analogs and Congeners for Academic Investigation

The structural framework of this compound presents multiple reactive sites amenable to chemical modification, making it a valuable scaffold for the generation of diverse analogs for academic research. Diversity-oriented synthesis (DOS) strategies can be employed to systematically explore the chemical space around this core structure, facilitating the investigation of structure-activity relationships (SAR). mdpi.com The primary sites for modification include the primary amino group, the secondary hydroxyl group, and the dichlorophenyl ring.

Academic investigations into compounds of this class often focus on elucidating the roles of the different functional groups in mediating biological activity. smolecule.com To this end, a variety of analogs can be synthesized through established synthetic methodologies.

N-Substituted Analogs:

The primary amino group is a key site for derivatization. N-alkylation and N-acylation reactions can be used to introduce a wide range of substituents, thereby modulating the basicity, lipophilicity, and steric profile of the molecule. For instance, reductive amination with various aldehydes and ketones can yield secondary and tertiary amines. Acylation with acyl chlorides or anhydrides can produce a library of amide analogs.

O-Substituted Analogs:

The secondary hydroxyl group can be targeted to explore the impact of hydrogen bonding and steric bulk at this position. O-alkylation to form ethers or esterification to form esters are common derivatization strategies. smolecule.com Oxidation of the hydroxyl group can also furnish the corresponding ketone, providing another avenue for structural modification. smolecule.com

Aromatic Ring Analogs:

Modification of the dichlorophenyl ring allows for the investigation of electronic and steric effects on activity. While direct modification of the existing ring can be challenging, analogs with different substitution patterns on the phenyl ring can be synthesized from correspondingly substituted starting materials. For example, using alternative dichlorophenyl boronic acids in a Suzuki coupling reaction or similar cross-coupling strategies could yield a range of congeners with varied halogen substitution patterns.

Below is a representative table of synthesized analogs of this compound for academic investigation.

| Compound ID | Structure | Modification Type | Synthetic Approach | Rationale for Synthesis |

| Analog 1 | N-Acetylation | Acylation with acetyl chloride | To investigate the role of the basic amino group in biological interactions. | |

| Analog 2 | N-Benzylation | Reductive amination with benzaldehyde | To introduce a bulky, lipophilic substituent on the nitrogen atom. | |

| Analog 3 | O-Methylation | Williamson ether synthesis with methyl iodide | To block the hydrogen-bonding capability of the hydroxyl group. | |

| Analog 4 | O-Acetylation | Esterification with acetic anhydride (B1165640) | To assess the effect of a cleavable ester group at the hydroxyl position. | |

| Analog 5 | Ketone Formation | Oxidation of the secondary alcohol | To explore the impact of changing the geometry and electronic nature of the propanol (B110389) backbone. | |

| Analog 6 | 3,4-Dichlorophenyl Congener | Synthesis from 3,4-dichlorobenzaldehyde | To evaluate the influence of the chlorine substitution pattern on the aromatic ring. mdpi.com | |

| Analog 7 | 3,5-Dichlorophenyl Congener | Synthesis from 3,5-dichlorobenzaldehyde | To compare the effects of meta-substitution versus the original 2,5-substitution. smolecule.com |

The synthesis of these and other structurally related analogs allows for a systematic exploration of the chemical features that contribute to the properties of this compound. The data generated from the study of these congeners can provide valuable insights for various fields of chemical and biological research.

Structural Characterization and Advanced Analytical Method Development for 1 Amino 3 2,5 Dichlorophenyl Propan 2 Ol

Spectroscopic Techniques for Elucidating Chemical Structure

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for elucidating the precise structure of 1-Amino-3-(2,5-dichlorophenyl)propan-2-ol, providing detailed information about the carbon-hydrogen framework.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to display distinct signals corresponding to each unique proton environment in the molecule. The chemical shifts (δ) are influenced by the electronic environment of the protons. For instance, aromatic protons are expected to appear in the downfield region (typically δ 7.0-7.5 ppm) due to the deshielding effect of the aromatic ring current. The protons on the propanol (B110389) backbone would appear more upfield. The multiplicity of each signal, governed by spin-spin coupling with neighboring protons, provides crucial information about the connectivity of the atoms. For example, the proton on the carbon bearing the hydroxyl group (CH-OH) would likely appear as a multiplet due to coupling with the adjacent methylene (B1212753) (CH₂) and methine (CH-NH₂) protons.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. The dichlorinated aromatic carbons are expected to have chemical shifts in the δ 128-140 ppm range. The carbons of the propanolamine (B44665) side chain will appear at higher field strengths. The carbon atom attached to the hydroxyl group (C-OH) is anticipated to resonate around δ 65-75 ppm, while the carbon bonded to the amino group (C-NH₂) would likely be found in the δ 40-50 ppm range. The methylene carbon adjacent to the aromatic ring is expected around δ 35-45 ppm.

2D NMR Spectroscopy: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed for unambiguous assignment of the ¹H and ¹³C signals. A COSY spectrum would reveal correlations between protons that are coupled to each other, helping to trace the connectivity of the propanol backbone. An HSQC spectrum would correlate each proton signal with the carbon to which it is directly attached, allowing for definitive assignment of the carbon resonances.

A hypothetical data table of expected NMR shifts is presented below.

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Aromatic CHs | 7.10 - 7.40 (m, 3H) | 128.0 - 135.0 |

| C-OH | 3.80 - 4.10 (m, 1H) | 68.0 - 72.0 |

| CH₂-Ar | 2.70 - 2.90 (m, 2H) | 38.0 - 42.0 |

| CH₂-NH₂ | 2.90 - 3.20 (m, 2H) | 45.0 - 50.0 |

| OH | Variable | - |

| NH₂ | Variable | - |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in this compound.

IR Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands. The O-H stretching vibration of the alcohol group should appear as a broad band in the region of 3200-3600 cm⁻¹. The N-H stretching of the primary amine is anticipated to be visible as a medium intensity band (or a doublet) in the 3300-3500 cm⁻¹ region. C-H stretching vibrations from the aromatic ring and the aliphatic backbone are expected around 2850-3100 cm⁻¹. The C-N stretching vibration may be observed in the 1000-1250 cm⁻¹ range, and the C-O stretching of the secondary alcohol should appear as a strong band between 1000 and 1100 cm⁻¹. The C-Cl stretching vibrations from the dichlorophenyl group are expected in the fingerprint region, typically below 800 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The aromatic ring vibrations, particularly the C=C stretching, would give rise to strong signals in the 1400-1600 cm⁻¹ region. The symmetric C-Cl stretching vibrations would also be Raman active.

| Functional Group | Expected IR Absorption (cm⁻¹) | Expected Raman Shift (cm⁻¹) |

| O-H Stretch (Alcohol) | 3200-3600 (broad) | - |

| N-H Stretch (Amine) | 3300-3500 (medium) | - |

| C-H Stretch (Aromatic) | 3000-3100 (medium) | 3000-3100 (strong) |

| C-H Stretch (Aliphatic) | 2850-2960 (medium) | 2850-2960 (strong) |

| C-O Stretch (Alcohol) | 1000-1100 (strong) | - |

| C-N Stretch (Amine) | 1000-1250 (medium) | - |

| C-Cl Stretch | < 800 (medium) | < 800 (strong) |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis (e.g., ESI-MS, GC-MS)

Mass spectrometry (MS) is used to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. The molecular formula of this compound is C₉H₁₁Cl₂NO. uni.lu

Electrospray Ionization Mass Spectrometry (ESI-MS): In positive ion mode ESI-MS, the compound is expected to be readily protonated at the amino group, yielding a prominent pseudomolecular ion [M+H]⁺. Given the isotopic distribution of chlorine (³⁵Cl and ³⁷Cl), the [M+H]⁺ peak will appear as a characteristic isotopic cluster.

Gas Chromatography-Mass Spectrometry (GC-MS): When analyzed by GC-MS using electron ionization (EI), the compound will likely undergo fragmentation. A common fragmentation pathway for amino alcohols is the cleavage alpha to the nitrogen or oxygen atoms. A significant fragment could arise from the loss of a CH₂OH group or through cleavage between the carbon bearing the hydroxyl group and the adjacent methylene group. The presence of two chlorine atoms will be evident in the isotopic patterns of the fragment ions. The molecular ion peak [M]⁺ may be observed, though it might be of low intensity due to facile fragmentation.

| Ion | Expected m/z (for ³⁵Cl) | Technique |

| [M+H]⁺ | 220.0 | ESI-MS |

| [M]⁺ | 219.0 | GC-MS (EI) |

| [M-CH₂OH]⁺ | 188.0 | GC-MS (EI) |

| [CH(OH)CH₂NH₂]⁺ | 60.0 | GC-MS (EI) |

| [CH₂(C₆H₃Cl₂)]⁺ | 159.0 | GC-MS (EI) |

Chromatographic Methods for Purity Assessment and Enantiomeric Separation

Chromatographic techniques are indispensable for determining the purity of this compound and for separating its enantiomers.

High-Performance Liquid Chromatography (HPLC) Method Development for Purity

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of pharmaceutical compounds. A reversed-phase HPLC method would be suitable for this compound. A C18 column would likely be used with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or ammonium (B1175870) acetate) and an organic modifier like acetonitrile (B52724) or methanol (B129727). Detection would typically be performed using a UV detector, likely at a wavelength where the dichlorophenyl chromophore absorbs strongly (e.g., around 220 or 254 nm). The method would be validated for parameters such as linearity, accuracy, precision, and specificity to ensure reliable quantification of the main peak and any impurities.

| Parameter | Typical Condition |

| Column | C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water with 0.1% Trifluoroacetic Acid (Gradient) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm |

| Injection Volume | 10 µL |

Chiral HPLC and Gas Chromatography (GC) for Enantiomeric Excess Determination

Since this compound contains a chiral center at the carbon bearing the hydroxyl group, it exists as a pair of enantiomers. Chiral chromatography is necessary to separate and quantify these stereoisomers to determine the enantiomeric excess (ee).

Chiral HPLC: Chiral High-Performance Liquid Chromatography is a widely used technique for enantiomeric separation. This can be achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) carbamates, are often effective for separating amino alcohols. yakhak.org A normal-phase mobile system, typically a mixture of hexane (B92381) and an alcohol like isopropanol (B130326) or ethanol (B145695), is commonly employed. The separation is based on the differential transient diastereomeric interactions between the enantiomers and the chiral stationary phase.

Chiral Gas Chromatography (GC): Chiral Gas Chromatography can also be used for enantiomeric separation, often after derivatization of the analyte. The amino and hydroxyl groups can be derivatized with a chiral reagent to form diastereomers, which can then be separated on a standard achiral GC column. Alternatively, the underivatized compound may be separated on a GC column with a chiral stationary phase, such as a cyclodextrin-based phase.

| Technique | Chiral Stationary Phase (Example) | Mobile Phase/Carrier Gas (Example) |

| Chiral HPLC | Amylose tris(3,5-dimethylphenylcarbamate) | Hexane:Isopropanol (90:10 v/v) |

| Chiral GC | Chirasil-DEX CB (Cyclodextrin-based) | Helium |

Supercritical Fluid Chromatography (SFC) Applications

Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for the analysis and purification of chiral compounds, offering significant advantages over traditional high-performance liquid chromatography (HPLC), including faster separations and reduced organic solvent consumption. nih.govshimadzu.com The application of SFC is particularly relevant for the enantioselective separation of this compound, a chiral amino alcohol. The efficiency of SFC in this context is primarily due to the low viscosity and high diffusivity of the supercritical carbon dioxide mobile phase, which allows for high flow rates without generating excessive backpressure. nih.gov

For the chiral resolution of this compound, polysaccharide-based chiral stationary phases (CSPs) are highly effective. irb.hr Columns derivatized with amylose or cellulose tris(carbamates), such as amylose tris(3,5-dimethylphenylcarbamate), are widely used due to their broad enantiorecognition capabilities for a variety of chemical structures. irb.hr The separation mechanism on these CSPs involves a combination of intermolecular interactions, including hydrogen bonding, dipole-dipole interactions, and π-π interactions between the analyte enantiomers and the chiral selector. nih.gov

In a typical SFC method for this compound, the mobile phase would consist of supercritical CO2 and an organic modifier, such as methanol or ethanol, to adjust solvent strength and improve peak shape. The addition of a small amount of an amine additive, like diethylamine, may be necessary to minimize peak tailing by blocking active sites on the silica (B1680970) surface, which is a common practice for the analysis of basic compounds like amines. researchgate.net Method development would involve optimizing parameters such as the co-solvent percentage, back pressure, and temperature to achieve baseline separation of the enantiomers.

Table 1: Illustrative SFC Method Parameters for Chiral Separation

| Parameter | Value | Purpose |

|---|---|---|

| Column | Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel (e.g., Chiralpak IA) | Provides chiral recognition based on stereospecific interactions. |

| Mobile Phase | Supercritical CO₂ / Methanol (85:15, v/v) with 0.1% Diethylamine | CO₂ acts as the main carrier; Methanol modifies polarity; Diethylamine reduces peak tailing for the amine. |

| Flow Rate | 3.0 mL/min | Enables rapid analysis due to the low viscosity of the mobile phase. |

| Back Pressure | 15 MPa | Maintains the CO₂ in a supercritical state. |

| Column Temperature | 40 °C | Influences analyte retention and selectivity. |

| Detection | UV at 220 nm | Monitors the elution of the dichlorophenyl-containing compound. |

X-ray Crystallography for Solid-State Structure Determination

Single Crystal X-ray Diffraction Analysis

Single crystal X-ray diffraction (SCXRD) is the definitive method for determining the precise three-dimensional atomic arrangement of a molecule in its solid state. While the specific crystal structure of this compound is not publicly documented, analysis of structurally related compounds containing a dichlorophenyl moiety provides insight into the expected molecular geometry and crystal packing. mdpi.comresearchgate.net

Table 2: Representative Crystallographic Data from Analogous Dichlorophenyl Structures

| Parameter | Example Value (from a related structure) | Information Provided |

|---|---|---|

| Crystal System | Monoclinic nih.gov | Describes the basic symmetry of the unit cell. |

| Space Group | P2₁/c researchgate.net | Defines the symmetry elements within the unit cell. |

| Unit Cell Dimensions | a = 9.421 Å, b = 27.617 Å, c = 12.501 Å, β = 93.54° researchgate.net | Defines the size and shape of the repeating unit in the crystal. |

| C-Cl Bond Length | ~1.74 Å mdpi.com | Provides the distance between carbon and chlorine atoms in the aromatic ring. |

| Hydrogen Bonds | D-H···A distance: ~2.2-2.4 Å researchgate.net | Confirms the presence and geometry of intermolecular interactions stabilizing the crystal. |

Co-crystallization and Polymorphism Studies

Polymorphism, the ability of a compound to exist in two or more crystalline forms with different arrangements of molecules, is a critical area of study for pharmaceutical compounds. The conformational flexibility of the propanol backbone in this compound, combined with its capacity for strong hydrogen bonding, makes it a strong candidate for polymorphic behavior. rsc.org Different polymorphs can arise from variations in crystallization conditions (e.g., solvent, temperature), leading to distinct crystal packings and, consequently, different physicochemical properties.

Furthermore, the presence of both hydrogen bond donor (amine, hydroxyl) and acceptor (amine, hydroxyl, chlorine) sites makes the molecule an excellent candidate for co-crystallization. Co-crystals are multi-component crystals held together by non-covalent interactions, typically hydrogen bonds. By selecting appropriate co-formers (e.g., carboxylic acids), it may be possible to form novel solid phases. A study on the structurally analogous 2-((2,6-dichlorophenyl)amino)benzoic acid demonstrated the successful formation of both new polymorphs and a cocrystal salt through screening in various solvents. rsc.org Such studies on this compound would involve systematic screening and characterization using techniques like powder X-ray diffraction (PXRD) and differential scanning calorimetry (DSC) to identify and differentiate the solid forms.

Development of Novel Analytical Protocols for Trace Detection and Quantitation in Research Matrices

Ultra-High Performance Liquid Chromatography (UHPLC) coupled with Mass Spectrometry

For the trace detection and quantitation of this compound in complex research matrices (e.g., biological fluids or environmental samples), Ultra-High Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UHPLC-MS/MS) is the method of choice. The use of sub-2 µm particle columns in UHPLC allows for high-resolution separations with significantly shorter run times compared to conventional HPLC.

A reversed-phase UHPLC method would be suitable for this compound. The separation would likely be performed on a C18 column using a gradient elution with a mobile phase consisting of water and acetonitrile or methanol, with a small amount of formic acid added to both phases. The formic acid aids in the protonation of the primary amine, leading to better peak shape and enhanced ionization efficiency for mass spectrometry detection.

Tandem mass spectrometry, particularly using a triple quadrupole (QqQ) instrument operating in Multiple Reaction Monitoring (MRM) mode, provides exceptional sensitivity and selectivity. nih.gov For quantitation, at least two MRM transitions are typically monitored. The first transition, from the protonated parent ion [M+H]⁺ to the most abundant product ion, serves as the quantifier, while a second transition to a different product ion acts as a qualifier to ensure identity.

Table 3: Plausible UHPLC-MS/MS Method Parameters

| Parameter | Value | Rationale |

|---|---|---|

| Column | C18, 1.7 µm particle size (e.g., 2.1 x 50 mm) | Provides high-efficiency separation for complex matrices. |

| Mobile Phase A | 0.1% Formic Acid in Water | Aqueous phase for reversed-phase chromatography; acid promotes ionization. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic phase for elution; acid promotes ionization. |

| Ionization Mode | Electrospray Ionization, Positive (ESI+) | Efficiently ionizes the basic amino group to form [M+H]⁺. |

| MS Detection | Multiple Reaction Monitoring (MRM) | Offers high selectivity and sensitivity for trace quantitation. |

| MRM Transition 1 | m/z 220.0 → [Product Ion 1] | Quantifier transition (hypothetical, based on parent mass). |

| MRM Transition 2 | m/z 220.0 → [Product Ion 2] | Qualifier transition for identity confirmation. |

Capillary Electrophoresis (CE) Techniques

Capillary Electrophoresis (CE) offers an alternative high-efficiency separation technique for the analysis of charged species. Given that this compound contains a primary amino group, it can be readily protonated in an acidic buffer, making it an ideal candidate for analysis by Capillary Zone Electrophoresis (CZE). nih.gov

In CZE, separation is achieved based on the differential migration of ions in an electric field. A fused-silica capillary is filled with a background electrolyte (BGE), such as a phosphate buffer at a low pH (e.g., pH 2.5-3.5). At this pH, the analyte will possess a positive charge, and the electroosmotic flow (EOF) will be minimized, allowing for separation based on the electrophoretic mobility of the analyte. The sample is introduced into the capillary via hydrodynamic or electrokinetic injection, and a high voltage is applied across the capillary. Detection is typically performed using a UV detector positioned near the capillary outlet. The method is advantageous for its high separation efficiency, minimal sample consumption, and simple instrumentation. Method development would focus on optimizing the BGE pH, concentration, and applied voltage to achieve the best resolution and analysis time. nih.gov

Table 4: Potential Capillary Electrophoresis Method Parameters

| Parameter | Value | Purpose |

|---|---|---|

| Capillary | Fused-silica, 50 µm i.d., 60 cm total length | Standard capillary providing a high surface-area-to-volume ratio for efficient heat dissipation. |

| Background Electrolyte | 20 mM Phosphate Buffer, pH 3.2 | Maintains pH to ensure consistent protonation of the analyte and controls ionic strength. |

| Applied Voltage | 25 kV | Driving force for the electrophoretic separation. |

| Temperature | 25 °C | Controlled temperature ensures reproducible migration times. |

| Injection | Hydrodynamic (50 mbar for 5 s) | Introduces a small, precise plug of the sample into the capillary. |

| Detection | UV at 214 nm | Monitors the peptide bonds and aromatic system of the analyte. |

Structure Property Relationships and Computational Investigations of 1 Amino 3 2,5 Dichlorophenyl Propan 2 Ol

Influence of Stereochemistry on Molecular Conformation and Dynamics

Molecular mechanics (MM) is a computational method that utilizes classical physics to model the potential energy surface of a molecule. By treating atoms as balls and bonds as springs, MM calculations can efficiently explore the vast conformational space of a molecule to identify its most stable, low-energy conformations.

For 1-Amino-3-(2,5-dichlorophenyl)propan-2-ol, a conformational analysis would typically involve a systematic rotation around each of the single bonds in the propanol (B110389) backbone. This process generates a multitude of possible three-dimensional arrangements. The energy of each conformation is then calculated and compared. The most stable conformers are those that minimize steric hindrance and optimize intramolecular interactions, such as hydrogen bonding between the amino and hydroxyl groups.

The results of such an analysis are often visualized using a Ramachandran-like plot, which maps the potential energy as a function of key dihedral angles. The low-energy regions on this plot correspond to the most probable conformations the molecule will adopt.

Table 1: Illustrative Data from a Hypothetical Molecular Mechanics Conformational Search of (1R,2S)-1-Amino-3-(2,5-dichlorophenyl)propan-2-ol

| Conformer | Dihedral Angle 1 (C1-C2) | Dihedral Angle 2 (C2-C3) | Relative Energy (kcal/mol) | Key Intramolecular Interactions |

| 1 | -60° | 180° | 0.00 | Intramolecular H-bond (OH...NH2) |

| 2 | 60° | 180° | 1.25 | Gauche interaction |

| 3 | 180° | -60° | 2.50 | Steric clash between phenyl and amino groups |

Note: This table is for illustrative purposes to demonstrate the type of data generated from molecular mechanics calculations and does not represent actual calculated values for this specific molecule.

Experimental spectroscopic techniques, when coupled with computational modeling, can provide valuable insights into chiral interactions. Techniques such as Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are particularly sensitive to the stereochemistry of a molecule.

Computational simulations of VCD and ECD spectra can be performed using quantum mechanical methods. By calculating the theoretical spectra for each possible stereoisomer of this compound and comparing them to experimentally obtained spectra, it is possible to determine the absolute configuration of the molecule. These spectroscopic methods probe the differential interaction of left and right circularly polarized light with the chiral molecule, providing a unique fingerprint for each stereoisomer.

Theoretical Studies of Electronic Structure and Reactivity

Understanding the electronic structure of a molecule is fundamental to predicting its chemical reactivity. Quantum mechanical calculations, particularly Density Functional Theory (DFT), offer a robust framework for investigating the electron distribution and orbital energies within a molecule.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. DFT calculations can provide a wealth of information about the ground state properties of this compound, including its optimized geometry, bond lengths, bond angles, and vibrational frequencies.

A key output of DFT calculations is the molecular electrostatic potential (MEP) map. The MEP map illustrates the charge distribution across the molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the MEP would likely show negative potential (red/yellow) around the electronegative chlorine and oxygen atoms, as well as the nitrogen atom of the amino group, indicating these as sites susceptible to electrophilic attack. Conversely, the hydrogen atoms of the amino and hydroxyl groups would exhibit positive potential (blue), marking them as potential sites for nucleophilic interaction.

Table 2: Representative Calculated Ground State Properties from a DFT Study

| Property | Calculated Value |

| Dipole Moment | ~2.5 - 3.5 D |

| Point Group | C1 |

| N-H Bond Length | ~1.01 Å |

| O-H Bond Length | ~0.97 Å |

| C-Cl Bond Length | ~1.75 Å |

Note: This table provides typical ranges and values for the types of properties calculated using DFT and is not based on specific calculations for this compound.

Frontier Molecular Orbital (FMO) theory is a powerful concept for predicting the reactivity of a molecule. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species.

The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO reflects its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter that provides an indication of the molecule's kinetic stability and chemical reactivity. semanticscholar.org A smaller HOMO-LUMO gap generally suggests a more reactive molecule. semanticscholar.org

For this compound, the HOMO is likely to be localized on the electron-rich amino group and the dichlorophenyl ring, while the LUMO may be distributed over the aromatic ring and the C-O and C-N bonds. An FMO analysis can help predict how this molecule will interact with other reagents. For instance, a nucleophile would preferentially attack at the atomic centers with the largest LUMO coefficients, while an electrophile would target the centers with the largest HOMO coefficients.

Table 3: Illustrative Frontier Molecular Orbital Energies

| Molecular Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -0.8 |

| HOMO-LUMO Gap | 5.7 |

Note: These are representative energy values to illustrate the concept of FMO analysis and are not the result of actual calculations on this compound.

Computational Modeling of Molecular Interactions

Computational modeling can be used to simulate how this compound interacts with other molecules, such as solvent molecules or biological macromolecules. mdpi.com Techniques like molecular docking and molecular dynamics (MD) simulations are instrumental in this regard.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second. This is particularly useful in drug discovery for predicting the binding mode of a ligand to a protein's active site. If this compound were to be investigated as a potential therapeutic agent, docking studies could elucidate its potential binding interactions with a target protein, highlighting key hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

Molecular dynamics simulations provide a time-dependent view of molecular motion. An MD simulation of this compound in a solvent, such as water, would reveal how the molecule's conformation changes over time and how it interacts with the surrounding solvent molecules. This can provide insights into its solubility and dynamic behavior in a biological environment.

Ligand-Protein Docking Studies (focused on binding modes, not biological effects)

For instance, molecular docking analyses of similar molecules, such as certain chromene derivatives bearing a dichlorophenyl moiety, have revealed key binding interactions. mdpi.com These interactions often involve a combination of hydrogen bonding, hydrophobic interactions, and halogen bonding. The amino and hydroxyl groups of this compound are prime candidates for forming hydrogen bonds with polar amino acid residues (e.g., serine, threonine, asparagine, glutamine) in a protein's binding pocket. The dichlorophenyl ring, on the other hand, can participate in hydrophobic interactions with nonpolar residues like leucine (B10760876), isoleucine, and valine. Furthermore, the chlorine atoms may engage in halogen bonding, a non-covalent interaction that can contribute significantly to binding affinity.

A hypothetical docking scenario for this compound is presented in the table below, illustrating the potential interactions and the protein residues that might be involved.

| Interaction Type | Functional Group of Ligand | Potential Interacting Amino Acid Residues |

| Hydrogen Bond Donor | Amino Group (-NH2), Hydroxyl Group (-OH) | Aspartate, Glutamate, Serine, Threonine |

| Hydrogen Bond Acceptor | Amino Group (-NH2), Hydroxyl Group (-OH) | Asparagine, Glutamine, Histidine |

| Hydrophobic Interaction | Dichlorophenyl Ring | Alanine, Valine, Leucine, Isoleucine, Phenylalanine |

| Halogen Bonding | Chlorine Atoms | Electron-rich atoms in backbone carbonyls or certain side chains |

Molecular Dynamics Simulations of Compound Behavior in Model Biological Systems

Molecular dynamics (MD) simulations offer a dynamic perspective on the behavior of a molecule in a simulated biological environment, such as a lipid bilayer or an aqueous solution. nih.gov These simulations can reveal conformational changes, solvation dynamics, and interactions with surrounding molecules over time. For this compound, MD simulations could elucidate its preferred conformations in different environments and its propensity to cross biological membranes.

While specific MD studies on this compound are not prevalent, general principles from simulations of amino acids and similar small molecules can be applied. mdpi.com An MD simulation would likely show the flexible propanol backbone of this compound exploring various conformations. The presence of an intramolecular hydrogen bond between the amino and hydroxyl groups could be a key factor in determining the conformational preferences in non-polar environments, a phenomenon observed in other amino alcohols. researchgate.net In an aqueous environment, this intramolecular bond might be disrupted in favor of hydrogen bonding with water molecules.

The dichlorophenyl group would likely favor partitioning into hydrophobic regions of a model system, such as the core of a lipid bilayer, while the polar amino and hydroxyl groups would prefer to interact with the polar head groups of lipids or the surrounding water molecules.

Solvation Models and Solvent Effects on Conformation

The conformation and properties of a molecule can be significantly influenced by the surrounding solvent. Solvation models, both explicit (where individual solvent molecules are simulated) and implicit (where the solvent is treated as a continuum), are used to study these effects. nih.gov For this compound, the choice of solvent would impact the equilibrium between different conformers.

In polar protic solvents like water, the amino and hydroxyl groups would be well-solvated through hydrogen bonding, promoting more extended conformations. In contrast, in nonpolar solvents, intramolecular hydrogen bonding between the amino and hydroxyl groups would be more favorable, leading to more compact, folded conformations. Computational studies on amino acids have demonstrated that the shape of the solvation cavity is intricately linked to the solute's chemical properties and can be used to predict solvation free energy, enthalpy, and entropy. nih.gov

The table below summarizes the expected dominant interactions and conformational effects of different solvent types on this compound.

| Solvent Type | Dominant Solute-Solvent Interactions | Expected Effect on Conformation |

| Polar Protic (e.g., Water, Ethanol) | Hydrogen bonding with -NH2 and -OH groups | Promotes extended conformations, disruption of intramolecular H-bonds |

| Polar Aprotic (e.g., DMSO, Acetonitrile) | Dipole-dipole interactions | Intermediate between polar protic and nonpolar |

| Nonpolar (e.g., Hexane (B92381), Chloroform) | van der Waals forces | Favors compact conformations with intramolecular H-bonds |

Quantitative Structure-Activity Relationship (QSAR) Studies for Related Chemical Scaffolds

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the structural features of a series of compounds and their chemical properties or biological activities. nih.gov While a specific QSAR model for this compound has not been developed, the principles can be understood by examining studies on related chemical scaffolds, such as benzimidazole (B57391) and thiourea (B124793) derivatives. nih.govfarmaciajournal.com

Development of Descriptors for Structural Features

To build a QSAR model, the chemical structure of each molecule in a dataset is represented by a set of numerical values known as molecular descriptors. These descriptors can be categorized as follows:

Electronic Descriptors: These describe the electronic properties of the molecule, such as partial charges on atoms, dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).

Steric Descriptors: These relate to the size and shape of the molecule, including molecular weight, volume, surface area, and various shape indices.

Topological Descriptors: These are derived from the 2D representation of the molecule and describe the connectivity of atoms.

Hydrophobic Descriptors: The most common of these is LogP, the logarithm of the partition coefficient between octanol (B41247) and water, which quantifies the lipophilicity of the molecule.

For a series of analogs of this compound, relevant descriptors would include those capturing variations in substitution patterns on the phenyl ring, modifications to the amino and hydroxyl groups, and changes in the length or branching of the alkyl chain.

Statistical Models for Correlating Structural Variations with Chemical Properties

Once descriptors are calculated for a set of molecules, statistical methods are employed to build a model that correlates these descriptors with a particular chemical property (e.g., solubility, melting point, or a reactivity parameter). Common statistical techniques include:

Multiple Linear Regression (MLR): This method generates a linear equation that relates the dependent variable (the property of interest) to a set of independent variables (the molecular descriptors). nih.gov

Partial Least Squares (PLS): A more advanced regression technique that is useful when the number of descriptors is large or when they are correlated with each other.

Machine Learning Methods: Techniques such as support vector machines (SVM), random forests, and artificial neural networks are increasingly being used to develop more complex and predictive QSAR models.

The goal of these models is to be able to predict the properties of new, unsynthesized compounds based solely on their chemical structure, thereby prioritizing synthetic efforts.

In Silico Prediction of Molecular Properties and Reactivity Profiles

Various computational tools and theoretical models can be used to predict the molecular properties and reactivity of this compound in silico. These predictions can provide a wealth of information before a compound is even synthesized. Density Functional Theory (DFT) is a common method for these calculations. mdpi.commdpi.com

Predicted physicochemical properties for compounds with similar structures can be found in public databases. For example, PubChem provides predicted data for a related isomer, which can serve as an estimate. uni.lu

The following table presents a selection of predicted molecular properties for this compound, based on computational methods and data from related compounds.

| Property | Predicted Value/Information | Method of Prediction |

| Molecular Formula | C9H11Cl2NO | - |

| Molecular Weight | 220.09 g/mol | - |

| XlogP3 | 2.7 | Computational Estimation (e.g., from PubChem for isomers) uni.lu |

| Hydrogen Bond Donors | 2 | Rule-based (from -NH2 and -OH groups) |

| Hydrogen Bond Acceptors | 2 | Rule-based (from N and O atoms) |

| Rotatable Bonds | 4 | Rule-based |

| HOMO-LUMO Gap | A smaller gap suggests higher reactivity. DFT calculations on related structures can provide an estimate. mdpi.com | Density Functional Theory (DFT) |

| Molecular Electrostatic Potential (MEP) | The MEP map would show negative potential around the oxygen, nitrogen, and chlorine atoms, indicating sites susceptible to electrophilic attack. Positive potential would be localized around the hydrogen atoms of the amino and hydroxyl groups. | Density Functional Theory (DFT) |

In silico toxicity predictions can also be performed to assess potential hazards. nih.gov Based on its structural alerts, software can classify the compound and predict potential risks such as carcinogenicity or skin sensitization, guiding safer handling and development.

Role in Advanced Chemical Biology and Materials Research

Precursor in Scaffold Development for Chemical Probes

Chemical probes are essential tools for dissecting complex biological processes. The structure of 1-Amino-3-(2,5-dichlorophenyl)propan-2-ol offers a foundational scaffold that can be elaborated into sophisticated probes for target identification and validation.

Design and Synthesis of Labeled Analogs for Target Identification

The development of labeled analogs is crucial for visualizing and identifying the molecular targets of a bioactive compound. The aminopropanol (B1366323) backbone of this compound provides convenient handles for the attachment of various reporter tags, such as fluorophores, biotin (B1667282), or radioactive isotopes.

The synthesis of such labeled probes would typically involve the reaction of the primary amino group or the secondary hydroxyl group with a labeling reagent. For instance, the amino group can be acylated with an activated ester of a fluorescent dye or a biotin derivative. Alternatively, the hydroxyl group could be etherified or esterified with a labeled moiety. The choice of labeling strategy would depend on the desired properties of the final probe, such as its size, solubility, and the nature of the biological system under investigation.

A general synthetic approach to fluorescently labeled analogs is outlined below:

| Reactant 1 | Reactant 2 | Reaction Type | Potential Labeled Product |

| This compound | Fluorescent Dye-NHS Ester | Amide Coupling | Fluorescently labeled analog |

| This compound | Biotin-NHS Ester | Amide Coupling | Biotinylated analog for affinity purification |

| This compound | Labeled Alkyl Halide | N-Alkylation | Labeled analog with a stable ether linkage |

Development of Linkers for Bioconjugation

The aminopropanol moiety is also a valuable component in the design of linkers for bioconjugation, the process of covalently attaching a molecule to a biomolecule like a protein or nucleic acid. These linkers need to be of appropriate length and chemical nature to connect the probe to its target without interfering with biological interactions.

The primary amine and secondary alcohol of this compound can serve as attachment points for creating bifunctional linkers. For example, the amino group could be reacted with a dicarboxylic acid anhydride (B1165640) to introduce a terminal carboxylic acid, which can then be activated for conjugation to an amino group on a biomolecule. The hydroxyl group could be modified to introduce other reactive functionalities, such as an azide (B81097) or an alkyne for "click chemistry" applications. nih.gov

Utility in Ligand Design and Molecular Recognition Studies

The dichlorophenyl group and the chiral aminopropanol backbone of this compound make it an interesting candidate for the design of ligands that can specifically recognize and bind to macromolecular targets.

Exploration of Binding Motifs to Macromolecular Targets

The 2,5-dichlorophenyl group can participate in various non-covalent interactions that are crucial for molecular recognition. These include hydrophobic interactions, halogen bonding, and π-π stacking. The specific substitution pattern of the chlorine atoms influences the electronic properties of the aromatic ring and can direct its interaction with complementary residues in a protein's binding pocket.

Computational modeling and experimental techniques such as X-ray crystallography and NMR spectroscopy could be employed to study how this dichlorophenyl motif orients itself within a binding site. Understanding these binding modes is critical for the rational design of more potent and selective ligands. For instance, a series of [(2,3-dichlorophenyl)piperazin-1-yl]alkylfluorenylcarboxamides were designed as selective ligands for the dopamine (B1211576) D3 receptor, highlighting the importance of the dichlorophenyl moiety for high-affinity binding. nih.gov

Development of Chemical Tools for Interrogating Molecular Pathways

By serving as a core scaffold, this compound can be used to generate a library of derivatives for screening against various biological targets. Modifications to the amino and hydroxyl groups, as well as the aromatic ring, can systematically probe the structure-activity relationship (SAR) and help in the development of chemical tools to investigate specific molecular pathways. These tools can be used to modulate the function of proteins and enzymes involved in cellular signaling, metabolism, and other essential processes.

Application as Building Blocks for Complex Supramolecular Assemblies

Supramolecular chemistry involves the design and synthesis of large, well-organized structures from smaller molecular components through non-covalent interactions. Amino alcohols are known to participate in the formation of such assemblies. nih.gov

The presence of both a hydrogen bond donor (amine and hydroxyl groups) and a halogen bond donor (chlorine atoms) in this compound suggests its potential to form ordered, self-assembled structures. Hydrogen bonding between the amino and hydroxyl groups of adjacent molecules could lead to the formation of chains or sheets. Furthermore, the dichlorophenyl groups could interact through halogen bonding and π-π stacking to create a higher-order, three-dimensional architecture.

The study of amino acid-derived supramolecular assemblies has shown that the interplay of hydrogen bonds, hydrophobic interactions, and π-π stacking can lead to a variety of morphologies, from vesicles to complex fibrillar networks. mdpi.com While specific studies on this compound are not available, the principles governing the self-assembly of similar molecules suggest its potential utility in creating novel soft materials.

The potential for supramolecular assembly is summarized in the table below:

| Functional Group | Type of Non-Covalent Interaction | Potential Role in Assembly |

| Amino Group (-NH2) | Hydrogen Bonding | Directional interaction, chain formation |

| Hydroxyl Group (-OH) | Hydrogen Bonding | Directional interaction, network formation |

| Dichlorophenyl Group | Halogen Bonding, π-π Stacking, Hydrophobic Interactions | Structural organization, stability of the assembly |

Synthesis of Dendrimers and Polymers Incorporating the Propanol (B110389) Moiety

The synthesis of dendrimers and polymers with precisely controlled architectures and functionalities is a cornerstone of modern materials science. Amino alcohols, such as this compound, serve as valuable monomers or initiators in these synthetic endeavors. The primary amine and secondary hydroxyl groups provide reactive handles for polymerization and dendrimer construction through various chemical reactions.